molecular formula C11H11N3O4S B15301128 3-(4-methanesulfonamidophenyl)-1H-pyrazole-4-carboxylic acid

3-(4-methanesulfonamidophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B15301128
M. Wt: 281.29 g/mol
InChI Key: SLVBJFFULBFQKT-UHFFFAOYSA-N
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Description

3-(4-Methanesulfonamidophenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound featuring a methanesulfonamide group at the para position of the phenyl ring attached to the pyrazole core.

Properties

Molecular Formula

C11H11N3O4S

Molecular Weight

281.29 g/mol

IUPAC Name

5-[4-(methanesulfonamido)phenyl]-1H-pyrazole-4-carboxylic acid

InChI

InChI=1S/C11H11N3O4S/c1-19(17,18)14-8-4-2-7(3-5-8)10-9(11(15)16)6-12-13-10/h2-6,14H,1H3,(H,12,13)(H,15,16)

InChI Key

SLVBJFFULBFQKT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=C(C=NN2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methanesulfonamidophenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methanesulfonamidobenzaldehyde and hydrazine hydrate.

    Formation of Pyrazole Ring: The 4-methanesulfonamidobenzaldehyde reacts with hydrazine hydrate to form the corresponding hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of 3-(4-methanesulfonamidophenyl)-1H-pyrazole-4-carboxylic acid may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methanesulfonamidophenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol or aldehyde derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-(4-Methanesulfonamidophenyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(4-methanesulfonamidophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamide group can form hydrogen bonds with active site residues, while the pyrazole ring can engage in π-π interactions with aromatic amino acids. These interactions can inhibit the activity of target enzymes or modulate receptor functions, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural analogs, their substituents, molecular weights, and biological activities (where available):

Compound Name Substituents (Position 3) Molecular Weight Biological Activity Key Differences Source
3-(4-Methanesulfonamidophenyl)-1H-pyrazole-4-carboxylic acid 4-Methanesulfonamidophenyl Not provided Not specified Reference compound -
1-(3-Methoxybenzyl)-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid (7l) 4-Trifluoromethylphenyl Not provided Farnesyl antagonist Trifluoromethyl (lipophilic, electron-withdrawing) vs. sulfonamide
5-Substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters Methylsulfanyl Varies Analgesic, anti-inflammatory Methylsulfanyl (less polar) vs. sulfonamide
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Trifluoromethyl 194.11 Not specified Trifluoromethyl enhances lipophilicity
3-(4-Iodophenyl)-1H-pyrazole-4-carboxylic acid 4-Iodophenyl 314.08 Not specified Iodo (bulky, halogen) vs. sulfonamide
3-(3-Thienyl)-1H-pyrazole-4-carboxylic acid 3-Thienyl 194.21 Not specified Heteroaromatic thienyl vs. phenyl sulfonamide
3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol derivatives Chloro, methylpyrazole Varies Pesticide intermediates Non-carboxylic acid derivatives
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The methanesulfonamido group (-SO₂NH₂) is strongly electron-withdrawing, which contrasts with electron-donating groups like methoxy (-OCH₃) in ’s compound 7l. This difference may influence electronic interactions with biological targets .
  • Heteroaromatic Substitution : The thienyl group in introduces a sulfur atom, altering π-π stacking interactions compared to the phenyl ring in the target compound .

Pharmacological Activities

Analgesic and Anti-inflammatory Derivatives

highlights 3-methylsulfanyl-substituted pyrazole-4-carboxylic acid ethyl esters with demonstrated analgesic and anti-inflammatory activities. The methylsulfanyl group, while less polar than sulfonamide, may contribute to hydrophobic binding pockets in cyclooxygenase (COX) enzymes .

Enzyme Antagonists

Compound 7l () acts as a farnesyl antagonist, likely due to the trifluoromethylphenyl group’s strong electron-withdrawing effects enhancing binding to hydrophobic enzyme pockets. The sulfonamide group in the target compound may offer similar advantages but with improved solubility .

Pesticide Intermediates

describes chlorinated pyrazole-carboxylic acid derivatives used in pesticide synthesis. The chloro group’s electronegativity contrasts with the sulfonamide’s hydrogen-bonding capacity, suggesting divergent applications .

Biological Activity

3-(4-methanesulfonamidophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a pyrazole ring substituted with a methanesulfonamide group and a carboxylic acid group, making it a versatile structure for various applications in medicinal chemistry and biological research.

Chemical Structure and Properties

  • Molecular Formula : C10H12N4O3S
  • Molecular Weight : 256.29 g/mol
  • CAS Number : 2703778-94-1

The compound's structure allows for multiple sites of interaction with biological targets, which is critical for its biological activity.

The biological activity of 3-(4-methanesulfonamidophenyl)-1H-pyrazole-4-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The methanesulfonamide group can form hydrogen bonds and electrostatic interactions with enzyme active sites, while the pyrazole ring can engage in π-π stacking interactions with aromatic residues in proteins. This dual interaction mechanism enhances its potential as an enzyme inhibitor or receptor modulator.

Potential Therapeutic Applications

Research indicates that this compound may exhibit several therapeutic effects, including:

  • Anti-inflammatory Activity : The compound has been studied for its potential to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis.
  • Anticancer Properties : Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in oncology.
  • Enzyme Inhibition : It has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to applications in metabolic disorders.

Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that 3-(4-methanesulfonamidophenyl)-1H-pyrazole-4-carboxylic acid significantly reduced markers of inflammation compared to control groups. The study highlighted its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative.

Study 2: Anticancer Activity

In vitro tests on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The results indicated that it could potentially serve as a lead compound for developing new anticancer therapies.

Study 3: Enzyme Inhibition

Research focusing on the inhibition of specific enzymes showed that this compound effectively inhibited the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition was comparable to established NSAIDs, suggesting its viability as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3-(4-methanesulfonamidophenyl)-1H-pyrazole-4-carboxylic acidStructureAnti-inflammatory, anticancer
3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acidStructureModerate anti-inflammatory
3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acidStructureAntimicrobial properties

The table illustrates how the unique substitution pattern of 3-(4-methanesulfonamidophenyl)-1H-pyrazole-4-carboxylic acid may enhance its biological activities compared to similar compounds.

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